molecular formula C18H10N2O5S B11218622 7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B11218622
M. Wt: 366.3 g/mol
InChI Key: NBPTWJJHWLUTAB-UHFFFAOYSA-N
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Description

7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which uses 2,4-dihydroxybenzaldehyde and 4-nitrophenylacetonitrile as starting materials . The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The intermediate product is then subjected to further reactions to introduce the thiazole ring, often using reagents like thioamides and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The presence of the nitrophenyl and thiazole groups allows it to interact with specific amino acid residues in the active sites of enzymes, leading to inhibition. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole ring and the nitrophenyl group in 7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one makes it unique compared to other coumarin derivatives. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H10N2O5S

Molecular Weight

366.3 g/mol

IUPAC Name

7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C18H10N2O5S/c21-13-6-3-11-7-14(18(22)25-16(11)8-13)17-19-15(9-26-17)10-1-4-12(5-2-10)20(23)24/h1-9,21H

InChI Key

NBPTWJJHWLUTAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O)[N+](=O)[O-]

Origin of Product

United States

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